molecular formula C16H12BrN5OS B4973006 10-Bromo-3-(methylsulfanyl)-6-(2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

10-Bromo-3-(methylsulfanyl)-6-(2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B4973006
M. Wt: 402.3 g/mol
InChI Key: KTXYQBRWWBQFDY-UHFFFAOYSA-N
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Description

10-Bromo-3-(methylsulfanyl)-6-(2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a synthetic organic compound that belongs to the class of triazino-benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-3-(methylsulfanyl)-6-(2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a catalyst.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced through a nucleophilic substitution reaction.

    Bromination: The bromine atom is introduced via an electrophilic bromination reaction.

    Methylsulfanyl Group Addition: The methylsulfanyl group is added through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the bromine atom or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, or Grignard reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    10-Bromo-3-(methylsulfanyl)-6-(2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: can be compared with other triazino-benzoxazepines or related heterocyclic compounds.

    6-(2-Pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: Lacks the bromine and methylsulfanyl groups.

    3-(Methylsulfanyl)-6-(2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: Lacks the bromine group.

Uniqueness

The presence of the bromine and methylsulfanyl groups in this compound may confer unique chemical and biological properties, such as increased reactivity or enhanced biological activity.

Properties

IUPAC Name

10-bromo-3-methylsulfanyl-6-pyridin-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5OS/c1-24-16-20-15-13(21-22-16)10-8-9(17)5-6-11(10)19-14(23-15)12-4-2-3-7-18-12/h2-8,14,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXYQBRWWBQFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=CC=N4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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